molecular formula C13H7BrClN3O4S B3034186 1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1429309-33-0

1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3034186
CAS RN: 1429309-33-0
M. Wt: 416.63 g/mol
InChI Key: KGBWZJPKJXWKGA-UHFFFAOYSA-N
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Description

The compound “1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. This core is substituted at the 1-position with a (4-Bromophenyl)sulfonyl group and at the 4-position with a chloro group. Additionally, a nitro group is attached at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic pyrrolo[2,3-b]pyridine core suggests that the compound would have some degree of planarity. The electronegative nitro, chloro, and sulfonyl groups would create regions of high electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The sulfonyl group could potentially undergo substitution reactions, while the halogens (bromine and chlorine) could be replaced in halogen exchange reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, sulfonyl, and halogen groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial potential. Researchers have tested it against bacterial and fungal strains. Notably, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine demonstrated promising antimicrobial activity, particularly against Gram-positive pathogens. Specifically, it showed efficacy against Enterococcus faecium biofilm-associated infections .

Antiparasitic Activity

While not explicitly mentioned in the cited studies, compounds with similar structures (such as pyrazole-bearing derivatives) have demonstrated antileishmanial and antimalarial activities . Investigating whether this compound exhibits similar effects against parasites could be an exciting avenue for future research.

Medicinal Chemistry Applications

Given its unique chemical structure, researchers may explore modifications and derivatization to enhance its pharmacological properties. Medicinal chemists can investigate analogs and optimize the compound for specific therapeutic targets.

Safety And Hazards

As with any chemical compound, handling “1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-chloro-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClN3O4S/c14-8-1-3-9(4-2-8)23(21,22)17-6-5-10-12(15)11(18(19)20)7-16-13(10)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBWZJPKJXWKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154942
Record name 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1429309-33-0
Record name 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)sulfonyl]-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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